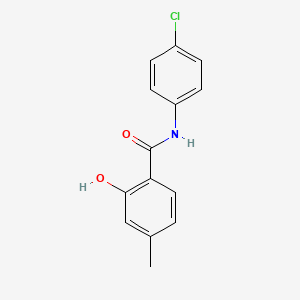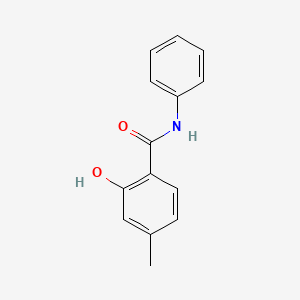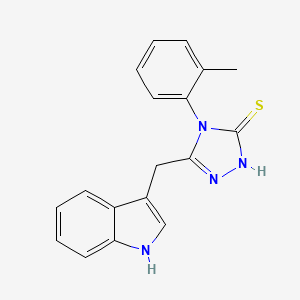
5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol
Descripción general
Descripción
5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol (IMPTT) is an organic compound composed of an indole ring, a methyl group, a phenyl group, a 1,2,4-triazole ring, and a thiol group. It is a compound of interest in the fields of organic chemistry, biochemistry, and pharmacology.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol involves the reaction of indole-3-carboxaldehyde with 2-methylphenylhydrazine to form 5-(indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole. This intermediate is then reacted with sulfur and sodium hydroxide to form the final product, 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol.
Starting Materials
Indole-3-carboxaldehyde, 2-methylphenylhydrazine, Sulfur, Sodium hydroxide
Reaction
Step 1: Indole-3-carboxaldehyde is reacted with 2-methylphenylhydrazine in ethanol to form 5-(indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole., Step 2: The intermediate is then reacted with sulfur and sodium hydroxide in ethanol to form 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol., Step 3: The final product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol has been studied for its potential use in a variety of scientific research applications. It has been used as a ligand for metal complexes, a catalyst for organic reactions, and a reagent for the synthesis of various compounds. It has also been studied as a potential inhibitor of enzymes and as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that the thiol group of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol can interact with the active sites of enzymes, which can lead to the inhibition of their activity. The indole ring of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol may also be involved in binding to the active sites of enzymes, though the exact mechanism by which this occurs is still under investigation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol have not yet been fully studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and aldehyde oxidase. In addition, it has been shown to have antioxidant and anti-inflammatory effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol in laboratory experiments include its low cost, its availability, and its ease of synthesis. However, there are some limitations to its use, such as its low solubility in water and its potential to react with other compounds in the reaction mixture.
Direcciones Futuras
The potential future directions for 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its use as a ligand for metal complexes and its ability to catalyze organic reactions. Finally, further studies could be conducted into its potential use as a reagent for the synthesis of various compounds.
Propiedades
IUPAC Name |
3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)10-13-11-19-15-8-4-3-7-14(13)15/h2-9,11,19H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVPHGICTUFUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413987 | |
| Record name | 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol | |
CAS RN |
7243-20-1 | |
| Record name | 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



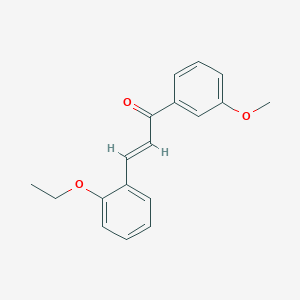
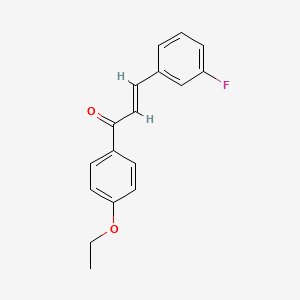
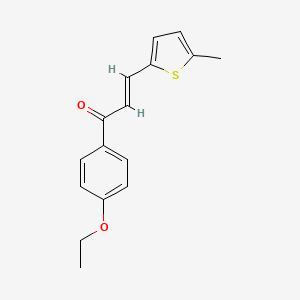
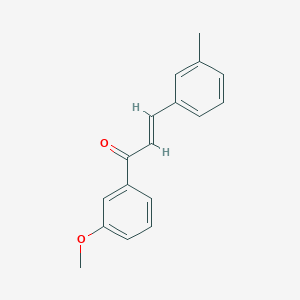
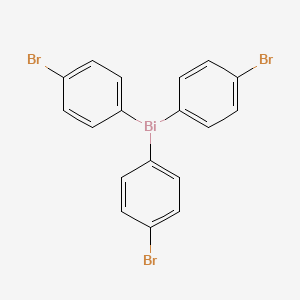
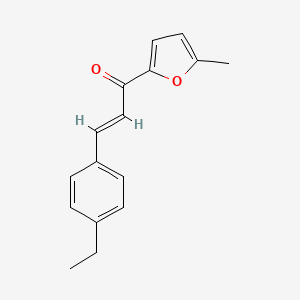
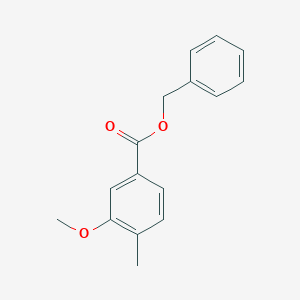
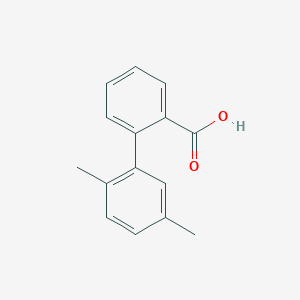
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)
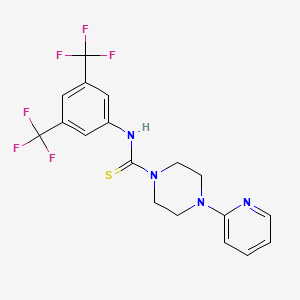
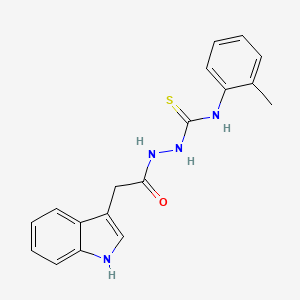
![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)
